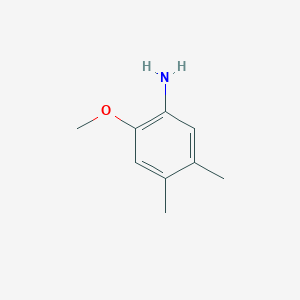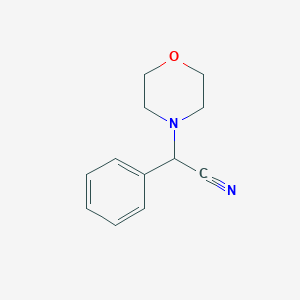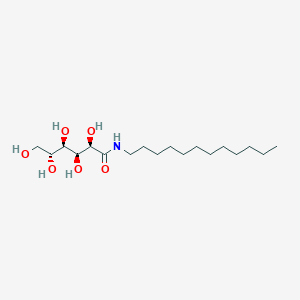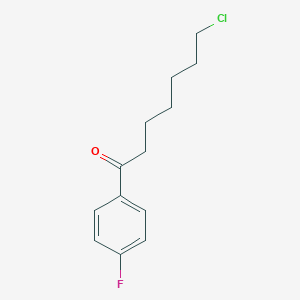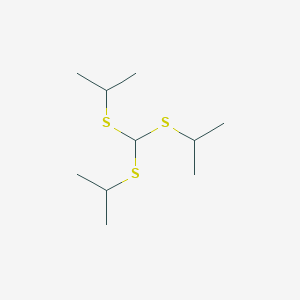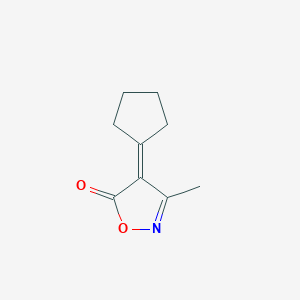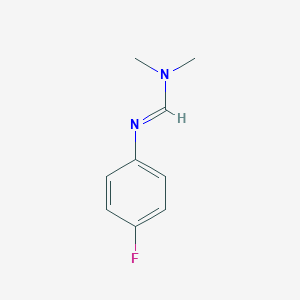
N'-(4-fluoro-phenyl)-N,N-dimethyl-formamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-fluoro-phenyl)-N,N-dimethyl-formamidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FPhDMF and has a molecular weight of 206.26 g/mol.
Wirkmechanismus
The mechanism of action of FPhDMF involves its interaction with specific enzymes, which leads to their inhibition. It has been found to be a non-competitive inhibitor of certain enzymes, which means that it binds to a different site on the enzyme than the substrate.
Biochemische Und Physiologische Effekte
FPhDMF has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the inflammatory response, which makes it a potential candidate for the treatment of inflammatory diseases. FPhDMF has also been shown to have anti-cancer properties, which makes it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
FPhDMF has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, FPhDMF also has limitations. It is a relatively new compound, which means that there is still much to learn about its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on FPhDMF. One possible direction is to further investigate its potential as a drug candidate. This could involve studying its efficacy and safety in animal models and eventually in human clinical trials. Another possible direction is to investigate its potential as a tool for studying enzyme function and inhibition. This could involve using FPhDMF as a probe to study the active site of enzymes and to identify new inhibitors. Finally, FPhDMF could be studied for its potential applications in other fields, such as materials science or catalysis.
Synthesemethoden
The synthesis of FPhDMF involves the reaction of N,N-dimethylformamide with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired product.
Wissenschaftliche Forschungsanwendungen
FPhDMF has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of certain enzymes, which makes it a promising candidate for drug development. FPhDMF has also been studied for its anti-inflammatory and anti-cancer properties.
Eigenschaften
CAS-Nummer |
15851-81-7 |
|---|---|
Produktname |
N'-(4-fluoro-phenyl)-N,N-dimethyl-formamidine |
Molekularformel |
C9H11FN2 |
Molekulargewicht |
166.2 g/mol |
IUPAC-Name |
N'-(4-fluorophenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H11FN2/c1-12(2)7-11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 |
InChI-Schlüssel |
ZUXFGHXKHKTCRP-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=C(C=C1)F |
Kanonische SMILES |
CN(C)C=NC1=CC=C(C=C1)F |
Andere CAS-Nummern |
15851-81-7 |
Synonyme |
N2-(4-Fluorophenyl)-N1,N1-dimethylmethanimidamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)
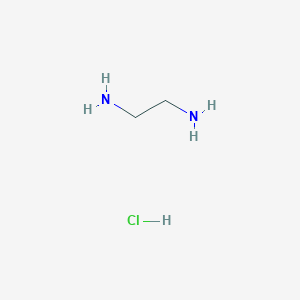
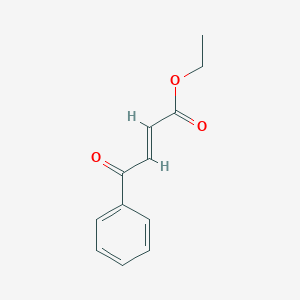
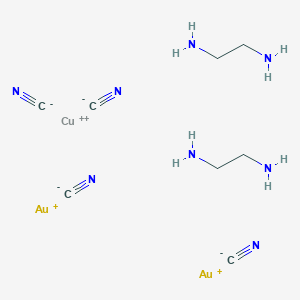
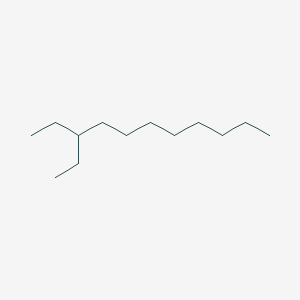
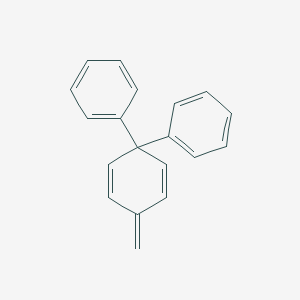
![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)
